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Introduction

BRL-37344 is a synthetic compound initially identified as a selective 33-adrenergic receptor
agonist.[1] However, extensive research has demonstrated that in skeletal muscle cells, its
primary mechanism for stimulating glucose uptake is through the 2-adrenergic receptor (32-
AR).[2][3][4] This makes BRL-37344 a valuable tool for investigating insulin-independent
glucose transport mechanisms in skeletal muscle, a critical area of research for conditions such
as type 2 diabetes and obesity.

These application notes provide a comprehensive overview of the use of BRL-37344 in
glucose uptake assays using skeletal muscle cell lines, such as L6 and C2C12 myotubes.
Detailed protocols for cell culture, differentiation, and the glucose uptake assay itself are
provided, along with a summary of expected results and the underlying signaling pathways.

Mechanism of Action

In skeletal muscle cells, BRL-37344 stimulates glucose uptake by binding to 32-adrenergic
receptors.[2][3][4] This activation initiates a signaling cascade that leads to the translocation of
GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby
increasing glucose import into the cell.[2][4][5]
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A key feature of BRL-37344's action is its divergence from the classical insulin signaling
pathway. The BRL-37344-mediated glucose uptake is independent of phosphoinositide 3-
kinase (PI13K)/Akt signaling and AMP-activated protein kinase (AMPK) phosphorylation.[2][3][4]
Instead, the pathway is dependent on the mammalian target of rapamycin complex 2
(mTORC2).[2][3][4]

Interestingly, while BRL-37344 is a partial agonist for cyclic AMP (CAMP) generation, it acts as
a full agonist for GLUT4 translocation and glucose uptake, exhibiting similar potency and
efficacy to the non-selective -agonist isoprenaline.[2][4] A significant advantage of BRL-37344
is that, unlike isoprenaline, it does not induce classical 32-AR desensitization or B-arrestin
recruitment, allowing for a more sustained signaling response.[3][4]

Data Presentation

372 ity in L6 Skeletal le Cell

Isoprenaline
Parameter BRL-37344 Reference
(Comparator)
Glucose Uptake
pEC50 7.41+0.2 7.45+0.3 [5]
Emax (% of basal) 168.1 + 4.6 186.8+ 7.9 [5]
cAMP Generation
pEC50 6.57 0.1 8.44+0.1 [5]
Emax (pmol
6.9+0.3 155+0.5 [5]
cAMP/well)

Dose-Dependent Effects of BRL-37344 on Glucose
Utilization in Isolated Rat Skeletal Muscle
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% Increase in
BRL-37344

Concentration

Glucose Utilization

% Increase in
Glucose Utilization

Reference

(Soleus) (EDL)
1071 M ~30% ~24% [6]
10710 M Significant increase Significant increase [6]
10—°M Significant increase Significant increase [6]
10-6-10>M Inhibition up to 30% Inhibition up to 30% [6]

Note: EDL stands for Extensor Digitorum Longus muscle.

Experimental Protocols

Protocol 1: Culture and Differentiation of L6 Myoblasts

This protocol describes the standard procedure for culturing L6 myoblasts and inducing their

differentiation into myotubes, which are suitable for glucose uptake assays.

Materials:

L6 rat skeletal myoblasts

o Growth Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) Penicillin-Streptomycin.

 Differentiation Medium: High-glucose DMEM supplemented with 2% (v/v) Horse Serum and

1% (v/v) Penicillin-Streptomycin.

o Phosphate-Buffered Saline (PBS)

o 6-well or 12-well cell culture plates

Procedure:

e Cell Seeding: Seed L6 myoblasts in culture plates at a density of 5 x 10# cells/cm2,
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Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified atmosphere of 5%
COa.

Induction of Differentiation: When the cells reach approximately 80-90% confluency, aspirate
the Growth Medium, wash the cells once with PBS, and replace it with Differentiation
Medium.

Differentiation: Culture the cells in Differentiation Medium for 5-7 days, replacing the medium
every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into
multinucleated myotubes.

Protocol 2: 2-Deoxy-D-[*H]-Glucose Uptake Assay

This protocol details the steps for measuring glucose uptake in differentiated L6 myotubes
upon stimulation with BRL-37344.

Materials:

Differentiated L6 myotubes in culture plates

Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCI, 2.5 mM MgSQOas, 1 mM CacClz,
20 mM HEPES, pH 7.4)

BRL-37344 stock solution (in DMSO or water)

2-Deoxy-D-[3H]-glucose (radiolabeled glucose)

Unlabeled 2-deoxy-D-glucose

Insulin (positive control)

Cytochalasin B (inhibitor of glucose transport, for non-specific uptake control)
0.5 M NaOH

Scintillation cocktail

Scintillation counter
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Procedure:

e Serum Starvation: Prior to the assay, serum-starve the differentiated myotubes for 3-4 hours
in serum-free DMEM.

e Pre-incubation: Wash the cells twice with warm KRH buffer.

 Stimulation: Incubate the cells with KRH buffer containing the desired concentrations of
BRL-37344 (e.g., 1071 M to 10—> M) or other compounds (e.g., insulin 100 nM as a positive
control) for 30 minutes at 37°C. For negative controls, use vehicle alone. To determine non-
specific uptake, pre-incubate a set of wells with Cytochalasin B (e.g., 10 uM) for 15 minutes
prior to and during the stimulation step.

e Glucose Uptake: Add 2-Deoxy-D-[3H]-glucose (e.g., 0.5 uCi/mL) along with unlabeled 2-
deoxy-D-glucose (to a final concentration of 10 uM) to each well and incubate for 10 minutes
at 37°C.

o Termination of Uptake: To stop the reaction, aspirate the uptake solution and rapidly wash
the cells three times with ice-cold PBS.

o Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 1 hour at
room temperature.

» Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktalil,
and measure the radioactivity using a scintillation counter.

e Protein Quantification: Use a small aliquot of the lysate to determine the total protein
concentration in each well using a standard protein assay (e.g., BCA assay) for
normalization of the glucose uptake data.

o Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake
(from Cytochalasin B-treated wells) from the total uptake. Normalize the data to the protein
concentration.

Visualizations
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Caption: BRL-37344 signaling pathway for glucose uptake in skeletal muscle cells.

Experimental Workflow for Glucose Uptake Assay
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Caption: Workflow for a 2-deoxy-D-[3H]-glucose uptake assay in L6 myotubes.
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Caption: Comparison of BRL-37344 and Insulin signaling pathways for glucose uptake.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1667803?utm_src=pdf-body
https://www.benchchem.com/product/b1667803?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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